molecular formula C9H14 B12540600 Nona-2,4,6-triene CAS No. 666704-54-7

Nona-2,4,6-triene

Cat. No.: B12540600
CAS No.: 666704-54-7
M. Wt: 122.21 g/mol
InChI Key: QTRAFXCHKGPQFY-UHFFFAOYSA-N
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Description

Nona-2,4,6-triene is an organic compound with the molecular formula C9H10 It is a bicyclic hydrocarbon, specifically a bicyclo[610]this compound This compound is characterized by its unique structure, which includes a bicyclic framework with three conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nona-2,4,6-triene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of bicyclo[6.1.0]this compound with dimethyl acetylenedicarboxylate has been documented . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production. The scalability of the Diels-Alder reaction and other synthetic routes would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Nona-2,4,6-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield epoxides or ketones, reduction can produce saturated hydrocarbons, and substitution can result in functionalized derivatives with different substituents.

Scientific Research Applications

Nona-2,4,6-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of nona-2,4,6-triene involves its reactivity due to the conjugated double bonds. These double bonds can participate in various chemical reactions, such as cycloadditions and substitutions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For instance, in biological systems, the compound’s derivatives may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nona-2,4,6-triene is unique due to its specific bicyclic structure and the arrangement of its double bonds. This structure imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.

Properties

CAS No.

666704-54-7

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

nona-2,4,6-triene

InChI

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5-9H,4H2,1-2H3

InChI Key

QTRAFXCHKGPQFY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CC=CC

Origin of Product

United States

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